![molecular formula C17H19N3O4 B2422304 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide CAS No. 1206986-30-2](/img/structure/B2422304.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the methoxyacetyl group could potentially be introduced using a compound like methoxyacetyl chloride . The tetrahydroquinoline group might be synthesized through a multi-step process involving the formation of a quinoline ring, followed by reduction to form the tetrahydroquinoline. The isoxazole ring could potentially be formed through a cyclization reaction.Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide have been synthesized and evaluated for their biological activities, such as cytotoxic, antibacterial, and anticonvulsant properties. For example, tetrahydroisoquinoline derivatives have been studied for their potential as anticonvulsant agents, with some showing high activity comparable to known treatments (Gitto et al., 2006). Additionally, novel compounds containing tetrahydroisoquinoline skeletons have been identified as potent tubulin-polymerization inhibitors targeting the colchicine site, highlighting their potential in cancer research (Wang et al., 2014).
Chemical Synthesis and Modification
Research has also focused on the chemical synthesis and modification of tetrahydroisoquinoline derivatives for various applications. An example includes the development of efficient synthesis methods for derivatives with potential therapeutic applications, such as antitumor and antimicrobial activities (Kumar & Vijayakumar, 2018). These studies contribute to the understanding of how structural modifications can impact the biological activity and solubility of these compounds, which is crucial for drug development.
properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-8-14(19-24-11)17(22)18-13-6-5-12-4-3-7-20(15(12)9-13)16(21)10-23-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNAYVXNQXTDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide |
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